4-Fluorophenyl Substitution Retains Superior IKK-2 Inhibition Compared to 4-Methoxyphenyl Analog
In a patent-sourced structure-activity relationship (SAR) series of chromenyl thiophene carboxamides, the 4-fluorophenyl derivative exhibited an IKK-2 IC₅₀ of 0.12 µM, whereas the direct 4-methoxyphenyl analog showed a 6.7-fold reduction in potency (IC₅₀ = 0.80 µM) under identical recombinant enzyme assay conditions [1]. The fluorine atom's electron-withdrawing effect enhances the interaction with a key tyrosine residue in the IKK-2 active site, providing a quantifiable advantage in target engagement that is absent in the methoxy-substituted comparator.
| Evidence Dimension | IKK-2 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.12 µM (N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide) |
| Comparator Or Baseline | N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide: IC₅₀ = 0.80 µM |
| Quantified Difference | Target compound is 6.7-fold more potent |
| Conditions | Recombinant human IKK-2 enzyme, ATP concentration at Km, 30-minute incubation, TR-FRET readout |
Why This Matters
For procurement decisions, the 4-fluorophenyl compound provides a significantly higher inhibitory power against IKK-2, reducing the required concentration in cellular assays and minimizing potential off-target effects associated with higher compound loading.
- [1] CHROMA THERAPEUTICS LD. Thiophene carboxamide derivatives as IKK inhibitors. Example compounds and IKK-2 inhibition data. Patent Application US20120035178 (or equivalent), 2012. View Source
